Cas no 170863-34-0 ((aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide)

170863-34-0 structure
Nome del prodotto:(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (αR,βR)-β-(2,4-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide
- (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyraMide
- [R-(R*,R*)]-β-(2,4-Difluorophenyl)-β-hydroxy-α-Methyl-1H-1,2,4-triazole-1-butanethioaMide
- (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide
- A1-03607
- SCHEMBL1657829
- (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-yl)butanethioaMide
- P5M8PT27WB
- 1175536-51-2
- (aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide
- DTXSID50443549
- A-(2,4-Difluorophenyl)-
- AR,
- 3-(2,4-Difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide, (2R,3R)-
- (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-
- yl)thiobutyramide
- AR)-
- 170863-34-0
- A-hydroxy-
- (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
- 1H-1,2,4-Triazole-1-butanethioamide, beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-, [R-(R*,R*)]-
- A-methyl-1H-1,2,4-triazole-1-butanethioamide
- (
- [R-(R*,R*)]-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide; (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
- LZFBOQOMPIKJBI-ISVAXAHUSA-N
- 1H-1,2,4-Triazole-1-butanethioamide, beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-, (alphaR,betaR)-
-
- Inchi: InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1
- Chiave InChI: LZFBOQOMPIKJBI-ISVAXAHUSA-N
- Sorrisi: C[C@@H](C(=S)N)[C@](Cn1cncn1)(c2ccc(cc2F)F)O
Proprietà calcolate
- Massa esatta: 312.08563858g/mol
- Massa monoisotopica: 312.08563858g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 389
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 109Ų
Proprietà sperimentali
- Densità: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: NA
- Punto di ebollizione: 536.4±60.0 °C at 760 mmHg
- Punto di infiammabilità: 278.2±32.9 °C
- Solubilità: Molto leggermente solubile (0,11 g/l) (25°C),
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327468-50mg |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |
170863-34-0 | 95% | 50mg |
$1000 | 2023-03-05 | |
TRC | D446025-10mg |
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide |
170863-34-0 | 10mg |
$ 1499.00 | 2023-09-07 | ||
TRC | D446025-1mg |
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide |
170863-34-0 | 1mg |
$ 190.00 | 2023-09-07 |
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide Letteratura correlata
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
170863-34-0 ((aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanethioamide) Prodotti correlati
- 32113-41-0(4-Acetaminophen Sulfate Potassium Salt)
- 54090-37-8(Benzoyl chloride, 2-butoxy-)
- 1209492-72-7(5-(tert-butyl)2-methyl6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate)
- 866155-55-7(1-[(4-methyl-2,6-dinitrophenyl)amino]cyclohexane-1-carboxylic acid)
- 7250-75-1(5,5-dicyclopropylimidazolidine-2,4-dione)
- 1868081-04-2(3-(Oxolan-3-yl)prop-2-enal)
- 625377-51-7(methyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate)
- 2013257-23-1(tert-butyl N-[(4-propanoyl-1,3-thiazol-2-yl)methyl]carbamate)
- 2172219-48-4(1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride)
- 1807021-72-2(2-Aminomethyl-6-chloro-4-cyanophenylacetic acid)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
